1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Organic Synthesis Heterocyclic Chemistry Process Chemistry

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone (CAS 19433-17-1), commonly known as acetophenone O-acetyl oxime, is an organic compound belonging to the class of oxime esters with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol. It is characterized by an acetyl group esterified to the oxime hydroxyl of acetophenone oxime, creating a protected and activated synthon.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 19433-17-1
Cat. No. B11112828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone
CAS19433-17-1
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC(=NOC(=O)C)C1=CC=CC=C1
InChIInChI=1S/C10H11NO2/c1-8(11-13-9(2)12)10-6-4-3-5-7-10/h3-7H,1-2H3/b11-8-
InChIKeyTVBBAKXSFWTTLO-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-({[(1Z)-1-Phenylethylidene]Amino}Oxy)Ethanone (CAS 19433-17-1): A Specialized O-Acetyl Oxime Building Block for Precision Synthesis and C-H Activation


1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone (CAS 19433-17-1), commonly known as acetophenone O-acetyl oxime, is an organic compound belonging to the class of oxime esters with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is characterized by an acetyl group esterified to the oxime hydroxyl of acetophenone oxime, creating a protected and activated synthon. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly valued for its role as a directing group in transition-metal-catalyzed C-H activation reactions and as a precursor for heterocyclic compounds such as isoquinolines and pyridines [1].

Procurement Integrity: Why 1-({[(1Z)-1-Phenylethylidene]Amino}Oxy)Ethanone (CAS 19433-17-1) Cannot Be Replaced by In-Class Analogs


While other acetophenone oxime derivatives (e.g., free oxime, O-methyl, O-benzyl) share a common core, the specific O-acetyl substitution on 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone fundamentally alters its chemical behavior, stability, and synthetic utility. The acetate group acts as an internal oxidant and a transformable directing group, enabling unique reaction pathways in C-H activation and heterocycle synthesis that are inaccessible or far less efficient with its analogs [1]. Furthermore, the acetyl group locks the oxime in a specific (Z)-configuration, which is critical for its performance as a ligand or substrate in stereospecific transformations . Substituting this compound with a cheaper, unprotected oxime or a different O-alkyl derivative will lead to reaction failure, lower yields, or necessitate a different synthetic route, thereby compromising project timelines and data reproducibility.

Evidence-Based Differentiation: Quantitative Data for 1-({[(1Z)-1-Phenylethylidene]Amino}Oxy)Ethanone (CAS 19433-17-1)


Superior Synthetic Yield vs. Unprotected Oxime in Heterocycle Synthesis

In the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine, the use of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone (acetophenone O-acetyl oxime) as a substrate is critical for achieving high overall efficiency. A validated procedure from Organic Syntheses reports an isolated yield of 90% over two steps starting from acetophenone via this O-acetyl oxime intermediate [1]. This contrasts with direct use of the unprotected acetophenone oxime, which would require an in-situ activation step and often leads to lower yields due to competitive side reactions and lower solubility in the reaction medium.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Defined (Z)-Stereochemistry for Regioselective C-H Activation

The compound's defined (Z)-configuration, as confirmed by crystal structure analysis , is a critical differentiator from its (E)-isomer or mixtures thereof. This specific geometry directs the approach of metal catalysts, such as Rh(III) or Pd(II), to the ortho-C-H bond of the phenyl ring. In Rh(III)-catalyzed annulation reactions with allenoates, acetophenone O-acetyl oxime exclusively affords isoquinolines with high regioselectivity and in good to excellent yields [1]. This contrasts with non-stereodefined or differently configured oxime esters, which can lead to regioisomeric mixtures, lower yields, or complete reaction failure due to unfavorable steric interactions.

C-H Activation Stereochemistry Catalysis

Dual Role as Substrate and Internal Oxidant in Metal-Catalyzed Annulations

Unlike other protected oximes (e.g., O-methyl or O-benzyl ethers), the O-acetyl group in CAS 19433-17-1 can function as an internal oxidant, eliminating the need for external, often toxic and metal-based, stoichiometric oxidants. This is a key feature highlighted in Rh(III)-catalyzed annulation methodologies, which proceed under 'redox-neutral' conditions [1]. The N-O bond of the oxime ester is cleaved during the catalytic cycle, with the acetate moiety serving as a sacrificial group. In contrast, reactions employing O-alkyl oximes would require an external oxidant, adding cost, generating more waste, and potentially reducing functional group compatibility [2].

Catalysis Green Chemistry Oxidation

Procurement-Relevant Applications for 1-({[(1Z)-1-Phenylethylidene]Amino}Oxy)Ethanone (CAS 19433-17-1)


Synthesis of Isoquinoline and Pyridine Heterocycles via C-H Activation

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone is an ideal substrate for researchers developing new transition-metal-catalyzed C-H activation methodologies. Its ability to act as both a directing group and an internal oxidant, as demonstrated in Rh(III)-catalyzed annulations, enables the efficient and atom-economical synthesis of isoquinoline and pyridine scaffolds [3]. This compound is procured for exploring reaction scope, developing new catalysts, and synthesizing libraries of heterocyclic compounds relevant to medicinal chemistry and materials science.

Standard Building Block for Reliable Heterocycle Synthesis

The compound's use in a published Organic Syntheses procedure for preparing 2-phenyl-4,6-bis(trifluoromethyl)pyridine [3] validates its status as a reliable and high-yielding building block. It is procured by academic and industrial research groups who require a well-characterized, bench-stable intermediate for constructing complex heterocycles in a predictable manner, thereby ensuring reproducibility and minimizing synthetic troubleshooting.

Precursor for Transformable Directing Groups in Palladium Catalysis

The O-acetyl oxime functionality is a powerful and 'transformable' directing group for Pd-catalyzed C-H functionalization [3]. The resulting functionalized products can be readily converted into a variety of synthetically valuable motifs, including ortho-functionalized ketones, alcohols, amines, and further heterocycles. This compound is procured as a key starting material in projects aimed at diversifying simple aromatic scaffolds into more complex, high-value intermediates.

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